molecular formula C46H64N12O12S2 B12112484 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2, (Disulfide Bond)

3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2, (Disulfide Bond)

Cat. No.: B12112484
M. Wt: 1041.2 g/mol
InChI Key: JIOHQWZEVLAAEZ-UHFFFAOYSA-N
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Description

3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2, (Disulfide Bond) is a peptide compound characterized by the presence of a disulfide bond. This compound is often used as an intermediate in various chemical and biological applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond is typically formed by oxidizing the thiol groups of cysteine residues under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of protective groups to prevent unwanted side reactions and the final product is purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bonds or amino acid sequences, which can have different biological activities and properties .

Scientific Research Applications

3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a crucial role in stabilizing the peptide’s three-dimensional structure, which is essential for its biological activity. The compound can modulate various signaling pathways by binding to target proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 is unique due to its specific amino acid sequence and the presence of a disulfide bond. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N12O12S2/c47-18-5-4-9-29(40(64)51-24-38(50)62)54-45(69)35-10-6-19-58(35)46(70)34-25-72-71-20-17-39(63)52-31(22-27-11-13-28(59)14-12-27)42(66)55-32(21-26-7-2-1-3-8-26)43(67)53-30(15-16-36(48)60)41(65)56-33(23-37(49)61)44(68)57-34/h1-3,7-8,11-14,29-35,59H,4-6,9-10,15-25,47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,63)(H,53,67)(H,54,69)(H,55,66)(H,56,65)(H,57,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOHQWZEVLAAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N12O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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